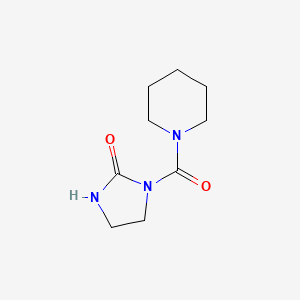
1-(Piperidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both piperidine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in pharmaceuticals, organic synthesis, and material science. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and a carbonyl group, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Piperidine-1-carbonyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of piperidine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 50-100°C and a reaction time of several hours. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be adopted to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Piperidine-1-carbonyl)imidazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(Piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The molecular pathways involved depend on the specific biological target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A structurally related compound with similar chemical properties but lacking the piperidine moiety.
Piperidine-2,6-dione: Another related compound with a different ring structure but similar reactivity.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical and biological properties
Uniqueness
1-(Piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of piperidine and imidazolidinone rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
41730-93-2 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-(piperidine-1-carbonyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H15N3O2/c13-8-10-4-7-12(8)9(14)11-5-2-1-3-6-11/h1-7H2,(H,10,13) |
InChI-Schlüssel |
BIQCDDSVUJCAPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)N2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


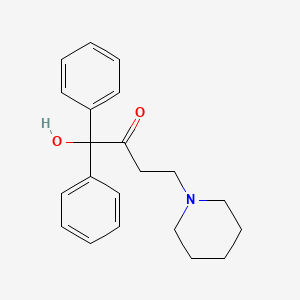
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)

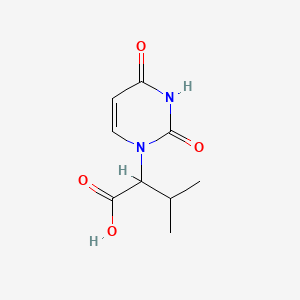


![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)

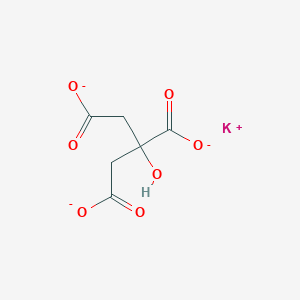
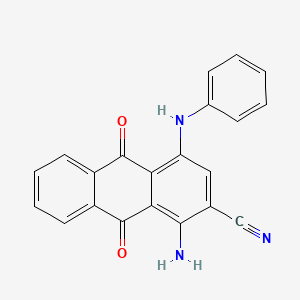


![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
